

Application Note: ^1H and ^{13}C NMR Analysis of 4-Methyl-1,2-dihydronaphthalene

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Compound of Interest

Compound Name: 4-Methyl-1,2-dihydronaphthalene

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Abstract

This document provides a detailed protocol and data analysis for the structural elucidation of **4-Methyl-1,2-dihydronaphthalene** using proton (^1H) and carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectroscopy. The included data, presented in tabular format, offers a comprehensive spectral assignment based on predicted values. Standardized experimental protocols for sample preparation and spectral acquisition are outlined to ensure reproducibility. Additionally, workflow and structural relationship diagrams are provided for enhanced clarity.

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted dihydronaphthalene derivative. The dihydronaphthalene scaffold is a key structural motif in various biologically active compounds and serves as a valuable intermediate in organic synthesis. Accurate structural characterization is paramount for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the use of ^1H and ^{13}C NMR for the analysis of **4-Methyl-1,2-dihydronaphthalene**.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-Methyl-1,2-dihydronaphthalene**. These predictions were generated using established computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). The solvent for these predictions is deuterated chloroform (CDCl_3).

Table 1: Predicted ^1H NMR Data for **4-Methyl-1,2-dihydronaphthalene** in CDCl_3

Atom Number(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5, H8	7.19 - 7.08	m	-
H6, H7	7.03 - 6.95	m	-
H3	5.89	t	4.6
H1	2.76	t	8.2
H2	2.30	m	-
CH_3	2.01	s	-

Table 2: Predicted ^{13}C NMR Data for **4-Methyl-1,2-dihydronaphthalene** in CDCl_3

Atom Number	Chemical Shift (δ , ppm)
C4a	135.2
C8a	134.1
C4	132.8
C7	127.1
C5	126.3
C6	125.9
C3	122.9
C1	28.5
C2	23.4
CH ₃	19.2

Experimental Protocols

The following protocols provide a standardized procedure for the ^1H and ^{13}C NMR analysis of **4-Methyl-1,2-dihydronaphthalene**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **4-Methyl-1,2-dihydronaphthalene** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Use deuterated chloroform (CDCl_3) as the solvent. Ensure the solvent is of high purity (≥ 99.8 atom % D).
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
- **Internal Standard (Optional):** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

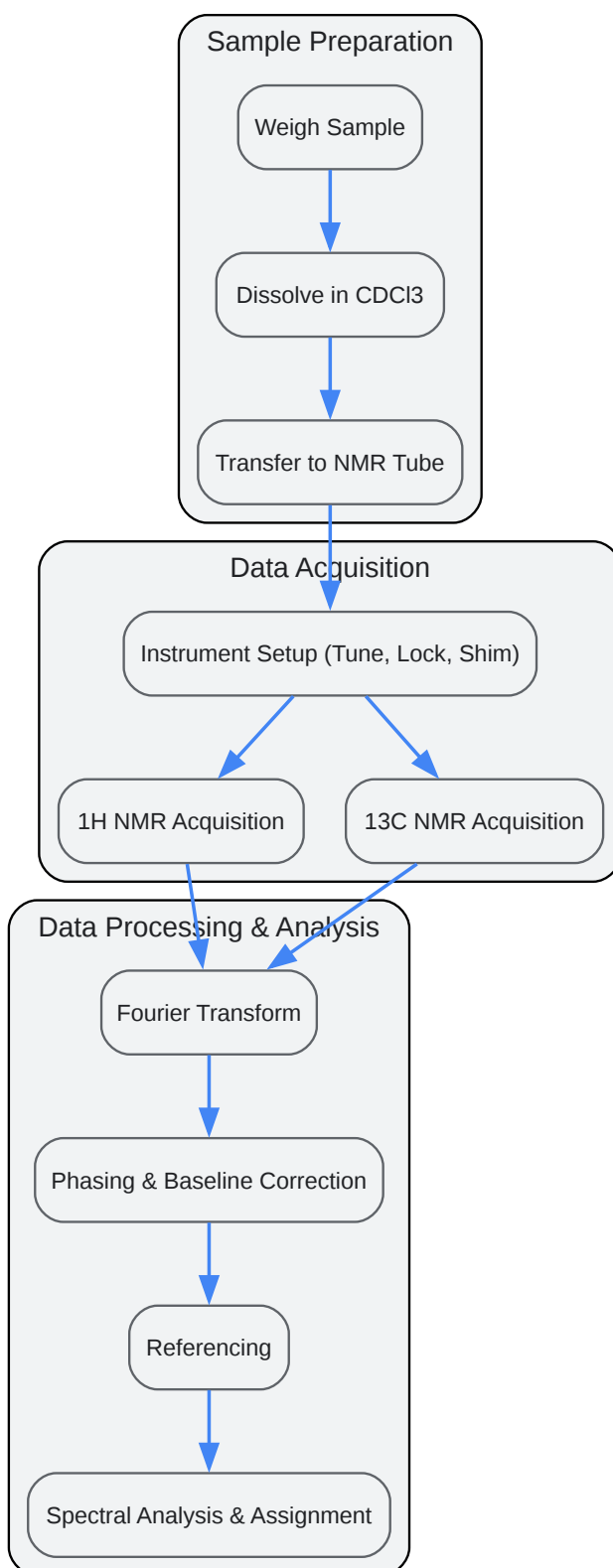
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tuning and Locking: Tune the probe for ^1H and ^{13}C frequencies. Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - Spectral Width: 0-15 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 (or more, depending on sample concentration).
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H spectrum.
- Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl_3 (^1H : 7.26 ppm, ^{13}C : 77.16 ppm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **4-Methyl-1,2-dihydronaphthalene**.

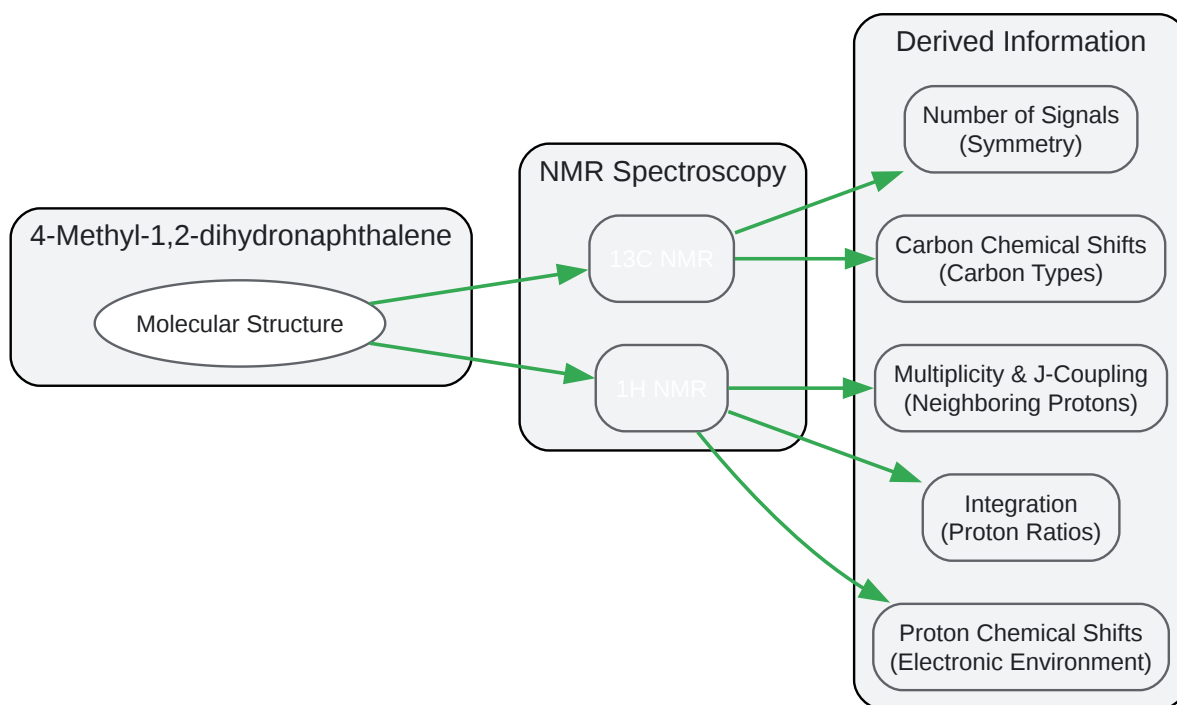


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Caption: Experimental workflow for NMR analysis.

Structural Information from NMR

This diagram illustrates the relationship between the chemical structure of **4-Methyl-1,2-dihydronaphthalene** and the information obtained from ^1H and ^{13}C NMR spectroscopy.



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Caption: Information derived from NMR spectra.

Conclusion

This application note provides a comprehensive guide to the ^1H and ^{13}C NMR analysis of **4-Methyl-1,2-dihydronaphthalene**. The tabulated predicted spectral data serves as a valuable reference for researchers in confirming the structure and purity of this compound. The detailed experimental protocols ensure that reliable and reproducible NMR data can be obtained. The provided diagrams offer a clear visualization of the experimental process and the structural insights gained from NMR spectroscopy.

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